2-Bromo-6-methoxynicotinonitrile
Overview
Description
2-Bromo-6-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrN2O/c1-11-6-3-2-5 (4-9)7 (8)10-6/h2-3H,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The exact boiling point and other physical and chemical properties are not provided in the available resources.Scientific Research Applications
Spectroscopic Analysis and Anticancer Potential
- Spectroscopic Calculations: The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, related to 2-Bromo-6-methoxynicotinonitrile, has been studied using various spectroscopic techniques. These studies involve theoretical optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties. This type of analysis is crucial for understanding the structural and electronic characteristics of such compounds (A. Eşme, 2021).
- Anticancer Properties: Molecular docking studies suggest that compounds related to this compound may act as potential anticancer agents. This is significant for developing new pharmaceuticals for cancer treatment (A. Eşme, 2021).
Synthesis and Environmental Applications
- Synthesis Process: 2-Bromo-6-methoxynaphthalene, closely related to this compound, is important in synthesizing non-steroidal anti-inflammatory agents. Various synthetic procedures exist for this compound, with recent focus on environmentally benign substitutes for methyl halides and dimethyl sulfate due to toxicological concerns (Wei-Ming Xu & Hong-Qiang He, 2010).
- Environmental Analysis: The compound 2-Bromoacetyl-6-methoxynaphthalene, similar in structure to this compound, is used as a fluorescent labelling reagent for high-performance liquid chromatographic analysis of bile acids. This application is significant for pharmaceutical analysis and environmental monitoring (V. Cavrini et al., 1993).
Corrosion Inhibition and Drug Development
- Corrosion Inhibition: Pyridine derivatives related to this compound show promise as corrosion inhibitors for steel in acidic environments. This has implications for industrial applications where corrosion resistance is crucial (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2015).
- Potential as an Anti-Cancer Drug: Experimental and theoretical spectroscopic analysis, including molecular docking studies, indicate that 2-bromo-6-methoxynaphthalene (a compound structurally similar to this compound) exhibits anti-cancer activities. This suggests its potential use as a pharmaceutical product for treating cancer (Rinnu Sara Saji et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-6-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJWWICFJRKWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.